molecular formula C8H12O3 B1166263 trigramin CAS No. 111019-84-2

trigramin

Cat. No.: B1166263
CAS No.: 111019-84-2
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Trigramin is a low molecular weight, cysteine-rich peptide purified from the venom of Trimeresurus gramineus . It was among the first discovered "disintegrins," a class of peptides known for their potent inhibition of integrin receptors . This single-chain peptide has a molecular mass of approximately 7.5 kDa based on its 72-amino acid sequence and is stabilized by six disulfide bridges, a structure critical for its biological activity . Its primary research value lies in its highly specific mechanism of action: this compound acts as a competitive antagonist of the platelet fibrinogen receptor, the glycoprotein IIb/IIIa complex (integrin αIIbβ3) . It contains an Arg-Gly-Asp (RGD) sequence, through which it binds with high affinity to activated GPIIb/IIIa, thereby blocking the binding of fibrinogen and von Willebrand factor and effectively inhibiting platelet aggregation . The binding of this compound to platelets is saturable and is significantly diminished in thrombasthenic platelets, which lack the GPIIb/IIIa complex, confirming its receptor specificity . The native, disulfide-bonded structure is essential, as the reduced form of this compound loses all inhibitory activity . Beyond its foundational role in studying arterial thrombosis, this compound has been shown to inhibit tumor cell-induced platelet aggregation (TCIPA), a key mechanism in cancer metastasis, demonstrating its utility in oncological research . The discovery and study of this compound have provided an essential template for understanding integrin-ligand interactions and contributed to the development of anti-thrombotic drugs . This product is supplied for Research Use Only. It is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

CAS No.

111019-84-2

Molecular Formula

C8H12O3

Synonyms

trigramin

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of this compound and Related Disintegrins

Compound Source Motif Residues Disulfide Bonds Target Specificity Key Functional Properties
This compound Trimeresurus gramineus RGD 72 6 αIIbβ3 integrin IC50 = 250 nM; inhibits fibrinogen binding
Echistatin Echis carinatus RGD 49 4 αIIbβ3, αvβ3, α5β1 Broader integrin inhibition; 90% homology to this compound in a 10-residue segment
Barbourin Sistrurus miliarius barbourin KGD 73 10 αIIbβ3 > αvβ3 Higher specificity for αIIbβ3; basis for eptifibatide
Kistrin Calloselasma rhodostoma RGD 68 6 αIIbβ3, αvβ3 Prevents thrombosis in animal models
Applagin Agkistrodon piscivorus RGD 70 6 αIIbβ3 Inhibits platelet adhesion to collagen

Key Findings from Comparative Studies

Motif Variations :

  • The RGD motif in this compound and echistatin binds αIIbβ3, but echistatin also interacts with αvβ3 and α5β1 integrins due to structural flexibility .
  • Barbourin’s KGD motif confers higher specificity for αIIbβ3 over αvβ3, reducing off-target effects (e.g., bleeding complications) . This led to the development of eptifibatide, a cyclic KGD-based antithrombotic drug .

Structural Differences :

  • Echistatin (49 residues, 4 disulfide bonds) is shorter and less rigid than this compound, contributing to its broader integrin interactions .
  • Barbourin and kistrin have additional disulfide bonds (10 and 6, respectively), enhancing structural stability and target specificity .

Functional Outcomes :

  • This compound and echistatin both inhibit platelet aggregation, but echistatin’s broader integrin targeting may lead to side effects like impaired wound healing .
  • Applagin and kistrin show efficacy in preclinical thrombosis models but lack the specificity of barbourin-derived drugs .

Barbourin’s KGD motif and stability made it a superior candidate for drug development .

Q & A

How to define a research question on trigramin's biochemical interactions while ensuring scientific rigor?

A robust research question should integrate frameworks like FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) and PICO (Population, Intervention, Comparison, Outcome) to structure hypotheses. For example:

  • Population: Specific biological systems (e.g., plant pathogens).
  • Intervention: this compound’s inhibitory effects on enzymatic pathways.
  • Comparison: Alternative pesticides or control groups.
  • Outcome: Quantitative metrics (e.g., inhibition rates, toxicity thresholds).
    Ensure alignment with prior studies and feasibility of data collection .

Q. What methodologies are suitable for initial studies on this compound’s physicochemical properties?

  • Experimental Design : Use chromatography (HPLC) for purity analysis and spectroscopic methods (NMR, FTIR) for structural characterization.
  • Data Collection : Replicate experiments to establish baseline toxicity profiles (e.g., LD50 values).
  • Ethical Considerations : Adopt protocols from ICH Harmonised Guidelines for handling hazardous chemicals, including safety data sheets (SDS) and waste disposal .

Q. How to ensure ethical compliance in this compound research involving human participants?

  • IRB Protocols : Submit detailed research summaries, including participant selection criteria and step-by-step procedures (e.g., biosampling, surveys).
  • Informed Consent : Disclose potential risks (e.g., chemical exposure) and anonymize data.
  • Participant Selection : Use stratified sampling to avoid biases in toxicity studies .

Advanced Research Questions

Q. How to analyze contradictory data in this compound’s efficacy studies (e.g., variable inhibition rates across trials)?

  • Triangulation : Cross-validate results using mixed methods (e.g., combining HPLC data with bioassays).
  • Hypothesis Testing : Re-examine variables like pH, temperature, or solvent interactions that may alter this compound’s stability.
  • Statistical Adjustments : Apply multivariate regression to isolate confounding factors .

Q. What strategies integrate interdisciplinary data (e.g., agricultural, biochemical) in this compound research?

  • Expert Consultation : Collaborate with agronomists to contextualize field efficacy data and chemists for mechanistic insights.
  • Cross-Disciplinary Frameworks : Use thematic analysis to map biochemical interactions to ecological outcomes (e.g., pest resistance trends).
  • Data Synthesis Tools : Employ software like NVivo for qualitative coding and R/Python for meta-analyses .

Q. How to validate thematic analysis findings in this compound’s long-term toxicity studies?

  • Triangulation : Compare qualitative observations (e.g., histopathological changes) with quantitative biomarkers (e.g., liver enzyme levels).
  • Peer Debriefing : Engage independent reviewers to assess coding consistency and thematic saturation.
  • Methodological Transparency : Document analytic decisions (e.g., codebook revisions) to enhance reproducibility .

Methodological Resources

  • Data Collection : Prioritize primary data generation via controlled lab experiments over reliance on secondary sources .
  • Contradiction Resolution : Use ICH E3 guidelines for structuring clinical reports, including adverse event documentation .
  • Manuscript Writing : Avoid data manipulation; explicitly distinguish between observed results and interpretations .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.